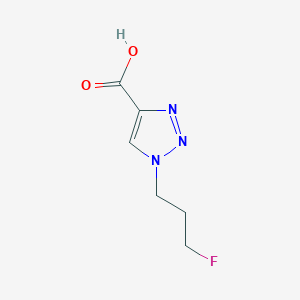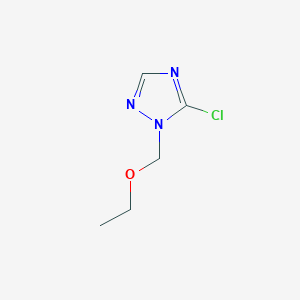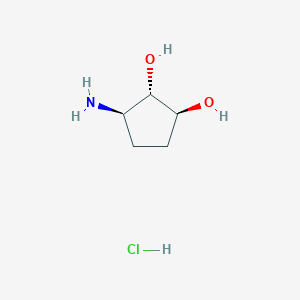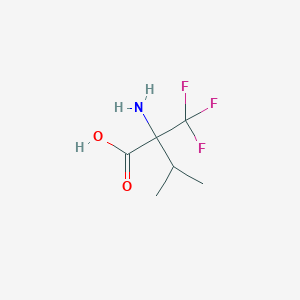
2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid” is a chemical compound . It is also known as trifluoro-3-methylisovaline . It is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of “2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid” is 185.15 . The InChI code is 1S/C6H10F3NO2/c1-3(2)5(10,4(11)12)6(7,8)9/h3H,10H2,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis
“2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals: Drug Synthesis and Development
2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid: is a valuable intermediate in the synthesis of pharmaceutical compounds. The trifluoromethyl group is known for its ability to enhance the bioavailability and metabolic stability of drug molecules . This compound has been utilized in the development of FDA-approved drugs that contain the trifluoromethyl group, which is a common pharmacophore in many therapeutic agents .
Agrochemicals: Crop Protection and Pesticide Formulation
In the agrochemical industry, 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid derivatives are used for synthesizing compounds with pesticidal properties. The trifluoromethyl group contributes to the effectiveness of pesticides, making them more potent against various pests . This enhances crop protection and ensures higher yields.
Material Science: Advanced Material Synthesis
The unique physicochemical properties of the trifluoromethyl group make 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid a candidate for synthesizing advanced materials. These materials can have applications in creating high-performance polymers and coatings that require specific resistance to chemicals and temperature .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound is explored for its potential as an enzyme inhibitor. By incorporating the trifluoromethyl group into bioactive molecules, researchers can study the impact on enzyme binding and activity, which is crucial for understanding metabolic pathways and designing inhibitors .
Environmental Science: Environmental Impact Assessment
2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid: is also studied for its environmental impact, particularly in the context of its persistence and bioaccumulation. Research in this field aims to assess the ecological risks associated with the use of fluorinated compounds and develop safer alternatives .
Chemical Synthesis: Novel Reaction Development
This compound serves as a building block in chemical synthesis, enabling the development of novel reactions. Its presence in a molecule can influence reaction pathways and outcomes, leading to the discovery of new synthetic methods and the production of complex organic molecules .
Safety and Hazards
The safety information for “2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Wirkmechanismus
- The primary target of AMTB is the calcitonin gene-related peptide (CGRP) receptor . CGRP is a neurotransmitter involved in pain signaling, and its receptor is found in meningeal blood vessels and dura. By interacting with this receptor, AMTB modulates pain perception and vascular responses.
Target of Action
Pharmacokinetics
- Information on AMTB’s absorption is not available. The volume of distribution for AMTB is not reported. Details about protein binding are not provided .
Eigenschaften
IUPAC Name |
2-amino-3-methyl-2-(trifluoromethyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-3(2)5(10,4(11)12)6(7,8)9/h3H,10H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXUPNKLEHWHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

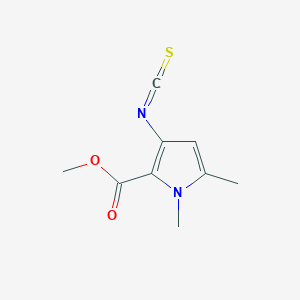
![6-Cyclopropyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2604395.png)
![3-[(2,2,2-Trifluoroethoxy)methyl]aniline](/img/structure/B2604397.png)
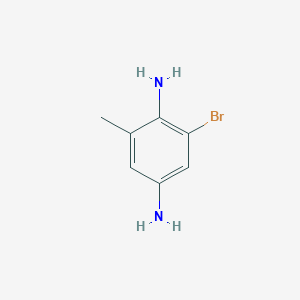
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B2604399.png)
![2,2-Dimethyl-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B2604400.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2604401.png)

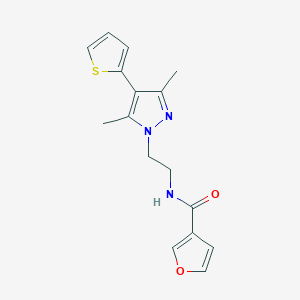
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2604409.png)
![5-((3-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2604411.png)
